molecular formula C15H25NO3 B1448604 Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate CAS No. 1425336-40-8

Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1448604
CAS No.: 1425336-40-8
M. Wt: 267.36 g/mol
InChI Key: JQUSMNKYLKCTHR-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12(10-16)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUSMNKYLKCTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate is not well-documented. as a piperidine derivative, it is likely to interact with biological targets such as enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved would depend on the structure-activity relationship studies conducted on this compound .

Biological Activity

Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and preliminary findings regarding its biological interactions and pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol. The compound features a piperidine ring with a cyclopentyl substituent at the third position and a tert-butyl ester at the first position, alongside a carbonyl group at the fourth position (4-oxo).

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC15H25NO3
Molecular Weight267.37 g/mol
Functional GroupsPiperidine ring, Carbonyl, Ester
Synthesis MethodReaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. This reaction is often conducted under controlled conditions to optimize yield and purity. The general synthetic route includes:

  • Preparation of Piperidine Derivative : A suitable piperidine is selected.
  • Reaction with Tert-butyl Chloroformate : The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
  • Purification : The product is purified to yield this compound.

Biological Activity

While specific biological activities of this compound are not extensively documented, preliminary studies suggest it may interact with various biological targets such as enzymes or receptors. These interactions could modulate their activity, indicating potential applications in drug development.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing physiological responses.

Case Studies and Research Findings

Research into similar piperidine derivatives has shown promising results in various therapeutic areas, including cancer treatment and neuropharmacology. For instance, compounds structurally related to this compound have demonstrated:

  • Antitumor Activity : Some derivatives have been noted for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Neuroprotective Effects : Certain analogs have shown potential in protecting neuronal cells from apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds.

Table 2: Comparison with Related Compounds

Compound NameUnique Features
Tert-butyl 4-oxopiperidine-1-carboxylateLacks cyclopentyl group; simpler structure
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylateContains a fluorine atom; altered biological activity
Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylateMethyl group substitution; different physicochemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate

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